2-Diethylamino-1-(4-methoxynaphthalen-1-yl)ethanol
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Overview
Description
2-Diethylamino-1-(4-methoxynaphthalen-1-yl)ethanol is a chemical compound that belongs to the class of naphthalene derivatives. It contains a diethylamino group, making it a tertiary amine, and a methoxy group attached to the naphthalene ring. This compound is used in various scientific research applications due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylamino-1-(4-methoxynaphthalen-1-yl)ethanol can be achieved through several synthetic routes. One common method involves the condensation reaction of 2-amino-3’,6’-bis(diethylamino)spiro[isoindoline-1,9’-xanthen]-3-one with 2-methoxynaphthalene . This reaction is typically carried out under microwave-assisted organic synthesis conditions, which significantly reduce the reaction time and improve the yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous in industrial settings due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Diethylamino-1-(4-methoxynaphthalen-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .
Scientific Research Applications
2-Diethylamino-1-(4-methoxynaphthalen-1-yl)ethanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Diethylamino-1-(4-methoxynaphthalen-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The diethylamino group allows it to act as a tertiary amine, which can interact with various biological molecules. The methoxy group enhances its solubility and reactivity, making it useful in different chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)-1-(2-methoxynaphthalen-1-yl)ethanol: Similar structure but with a different position of the methoxy group.
N-(2-((2-methoxynaphthalen-1-yl)ethynyl)phenyl)-4-methylbenzenesulfonamide: Contains a methoxynaphthalene moiety but with additional functional groups.
Uniqueness
2-Diethylamino-1-(4-methoxynaphthalen-1-yl)ethanol is unique due to its specific combination of the diethylamino and methoxy groups attached to the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
6284-56-6 |
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Molecular Formula |
C17H24ClNO2 |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
2-(diethylamino)-1-(4-methoxynaphthalen-1-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-4-18(5-2)12-16(19)14-10-11-17(20-3)15-9-7-6-8-13(14)15;/h6-11,16,19H,4-5,12H2,1-3H3;1H |
InChI Key |
ZUAKTZZNJAVXMI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C1=CC=C(C2=CC=CC=C21)OC)O.Cl |
Origin of Product |
United States |
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